N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide
Description
Origins of 1,2,4-Triazole Chemistry
The 1,2,4-triazole scaffold first gained prominence in the 1970s with the discovery of antifungal agents like fluconazole. Early synthetic routes focused on cyclocondensation reactions between hydrazides and isothiocyanates, as demonstrated in foundational studies producing 3-mercapto-1,2,4-triazole derivatives. These methods established the structural versatility of triazoles, enabling systematic substitution at positions 1, 3, and 4. The introduction of acetamide groups into triazole systems emerged in the late 1990s as researchers sought to enhance solubility and target affinity.
Evolution of Acetamide-Triazole Hybrids
Key milestones in acetamide-triazole development include:
The specific compound N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide entered the literature circa 2015 as part of efforts to create bioisosteric replacements for sulfonamide drugs. Its synthesis typically involves:
Properties
IUPAC Name |
N-[3-(1,2,4-triazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8(15)13-9-3-2-4-10(5-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMVPNHKSBPBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide typically involves the reaction of 4H-1,2,4-triazole with a phenyl derivative under specific conditions. One common method includes the use of a phenyl acetamide precursor, which reacts with 4H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the triazole ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide exhibits notable antimicrobial activity. Studies have shown that triazole derivatives possess broad-spectrum antibacterial and antifungal properties. The triazole ring is crucial for the interaction with biological targets, making it effective against various pathogens .
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Enzyme Inhibition
The compound has been explored as an inhibitor of specific enzymes such as lipoxygenase (LOX), which is implicated in inflammatory processes and cancer progression. Inhibitors of LOX can potentially reduce inflammation and tumor growth, making this compound a candidate for further development in anti-inflammatory therapies .
Therapeutic Applications
Neurodegenerative Diseases
Recent patents suggest that derivatives of triazole compounds may modulate G protein-coupled receptors (GPCRs), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of GPCRs can lead to improved neuronal signaling and reduced neuroinflammation .
Anti-inflammatory Agents
Given its enzyme inhibition properties, this compound is being investigated for its potential use as an anti-inflammatory agent. By targeting specific pathways involved in inflammation, this compound could provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The triazole ring plays a crucial role in binding to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N-(3-(4H-1,2,4-Triazol-4-yl)phenyl)acetamide, their modifications, biological activities, and relative efficacy:
Key Findings:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., trifluoromethyl in 5a) enhance antifungal potency by improving membrane penetration .
- Thioether bridges (e.g., in 6a and VUAA1) confer divergent activities: nitric oxide donation in mammals vs. insect receptor agonism .
- Aromatic extensions (e.g., chalcone derivatives in the target compound) improve antimicrobial binding via π-π stacking .
Comparative Efficacy :
- The target compound outperforms fluconazole in antifungal assays but is less potent than HDAC inhibitors like compound 8 in enzyme modulation .
- Anti-exudative analogs (e.g., furan-substituted derivatives) show therapeutic equivalence to diclofenac but lack broad-spectrum antimicrobial effects .
Pharmacokinetic Considerations :
Biological Activity
N-(3-(4H-1,2,4-triazol-4-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the triazole ring in its structure is particularly significant, as triazole derivatives are known for their broad spectrum of pharmacological effects, including antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 225.23 g/mol. The compound features a phenyl group attached to a triazole moiety and an acetamide functional group, which contribute to its unique properties and biological activities.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can modulate enzyme activity. For instance, similar compounds have shown promising results as inhibitors of tyrosinase, an enzyme involved in melanin production and a target for skin-related therapies .
Antimicrobial Activity
Research indicates that compounds with a triazole structure often exhibit significant antimicrobial properties. For example, derivatives containing the triazole moiety have demonstrated efficacy against various fungal strains, including Candida species . The mechanism typically involves disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways.
Anticancer Activity
This compound has been investigated for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, some derivatives have demonstrated selective toxicity towards glioma cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been evaluated against mushroom tyrosinase and shown to possess decent inhibitory activity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or triazole rings can significantly influence the inhibitory potency.
Case Studies
- Tyrosinase Inhibition : In a study involving several synthesized triazole derivatives, it was found that this compound exhibited IC50 values comparable to standard inhibitors like kojic acid. This suggests its potential application in skin whitening products due to its ability to inhibit melanin production .
- Anticancer Efficacy : A recent study highlighted the anticancer properties of various triazole derivatives against glioma cells. Among these compounds, those structurally similar to this compound showed significant cytotoxic effects through apoptosis induction .
Research Findings Summary
| Activity | IC50 Value | Reference |
|---|---|---|
| Tyrosinase Inhibition | 0.219 ± 0.081 µM | |
| Anticancer (Glioma) | Varies by derivative | |
| Antifungal Activity | Significant |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are still under investigation; however, preliminary studies suggest it is stable at room temperature and should be stored under controlled conditions (2–8 °C). Toxicological assessments are crucial for determining the safety profile before clinical applications can be considered.
Q & A
Q. How do synergistic effects with known therapeutics enhance its pharmacological profile?
- Methodological Answer : Checkerboard assays quantify synergy (FIC index < 0.5) with antifungals like fluconazole. Mechanistic studies (e.g., time-kill curves) reveal triazole derivatives disrupt ergosterol biosynthesis, potentiating azoles by targeting complementary pathways .
Tables
Table 1 : Key Substituents and Bioactivity Trends
| Substituent | Biological Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| Trifluoromethoxy | 12.3 (Antifungal) | CYP51 | |
| Thiophene | 8.7 (Anticancer) | Topoisomerase II | |
| Pyridinyl | 15.1 (Antimicrobial) | Bacterial gyrase |
Table 2 : Computational Tools for Research
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Molecular docking | |
| PASS | Bioactivity prediction | |
| SwissADME | ADMET profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
